molecular formula C16H23ClN2O3S B11128596 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11128596
M. Wt: 358.9 g/mol
InChI Key: RSVBLECYEJQOKC-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-2-(4-methylpiperidin-1-yl)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide
  • 4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
  • Benzenesulfonamide, N-ethyl-4-methyl-

Uniqueness

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of the 4-methylpiperidin-1-yl group and the 4-chlorobenzenesulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C16H23ClN2O3S/c1-3-19(12-16(20)18-10-8-13(2)9-11-18)23(21,22)15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3

InChI Key

RSVBLECYEJQOKC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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